molecular formula C12H12N2O3S B5917064 ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate CAS No. 84761-93-3

ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate

Cat. No. B5917064
CAS RN: 84761-93-3
M. Wt: 264.30 g/mol
InChI Key: FEDKXZRSVIBYDP-UHFFFAOYSA-N
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Description

Ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been found to inhibit the growth of tumor cells and reduce viral replication.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate in lab experiments is its high potency and specificity. This compound has been found to exhibit strong activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous future directions for the research on ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate. One potential avenue of research is to investigate its potential as a treatment for liver diseases, such as hepatitis and cirrhosis. Additionally, this compound could be further studied for its anti-tumor and anti-viral activities, with the aim of developing new drugs for the treatment of cancer and viral infections. Finally, the mechanism of action of this compound could be further elucidated through in-depth biochemical and molecular studies.

Synthesis Methods

The synthesis of ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate involves the reaction between 6-methyl-2-aminobenzothiazole and ethyl oxoacetate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain a pure compound.

Scientific Research Applications

Ethyl [(6-methyl-1,3-benzothiazol-2-yl)amino](oxo)acetate has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, this compound has been shown to have a protective effect on the liver and can be used to treat liver diseases.

properties

IUPAC Name

ethyl 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-3-17-11(16)10(15)14-12-13-8-5-4-7(2)6-9(8)18-12/h4-6H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDKXZRSVIBYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233797
Record name Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84761-93-3
Record name Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, ((6-methyl-2-benzothiazolyl)amino)oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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